2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-
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Overview
Description
2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- is a chemical compound with the molecular formula C15H14N2O. It is a member of the imidazolidinone family, which are five-membered ring heterocycles containing a urea or amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method includes the use of tetramethylphenylguanidine as a basic promoter and diphenylphosphoryl azide as a dehydrative activator. The reaction is carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, facilitating various catalytic processes. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base.
4-Imidazolidinone: Prepared from phenylalanine and used in various catalytic processes.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and as intermediates in organic synthesis.
Uniqueness
2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- stands out due to its specific stereochemistry and the presence of two phenyl groups, which confer unique reactivity and potential for diverse applications in synthetic chemistry and drug development .
Properties
CAS No. |
191599-79-8 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4S,5S)-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)/t13-,14-/m0/s1 |
InChI Key |
MLAJDFOBMYBISF-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](NC(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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